Cotinine-d4 Cotinine-d4 Cotinine-d4 is a labelled major metabolite of nicotine in humans.
Brand Name: Vulcanchem
CAS No.: 350818-68-7
VCID: VC0196397
InChI:
SMILES:
Molecular Formula: C10H8N2OD4
Molecular Weight: 180.24

Cotinine-d4

CAS No.: 350818-68-7

Cat. No.: VC0196397

Molecular Formula: C10H8N2OD4

Molecular Weight: 180.24

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cotinine-d4 - 350818-68-7

Specification

CAS No. 350818-68-7
Molecular Formula C10H8N2OD4
Molecular Weight 180.24
Appearance White-pale yellow solid
Melting Point 40-42°C

Introduction

Chemical Structure and Properties

Cotinine-d4 possesses specific chemical and physical properties that make it particularly suitable for analytical applications. The structure features a pyrrolidine ring with a carbonyl group (forming a lactam) and a methyl group attached to the nitrogen . The pyrrolidine ring connects to a pyridine ring that contains four deuterium atoms at positions 2, 4, 5, and 6 .

Table 1: Key Chemical and Physical Properties of Cotinine-d4

PropertyValue
CAS Number350818-68-7
Molecular FormulaC10D4H8N2O
Molecular Weight180.24 g/mol
IUPAC Name1-methyl-5-(2,4,5,6-tetradeuteriopyridin-3-yl)pyrrolidin-2-one
Unlabelled CAS Number15569-85-4
SIL TypeDeuterium
Purity98 atom % D, min 98% Chemical Purity
SMILES Notation[2H]c1nc([2H])c(C2CCC(=O)N2C)c([2H])c1[2H]
InChIInChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/i2D,3D,6D,7D

This specific deuteration pattern allows for easy differentiation from unlabeled cotinine in mass spectrometric analyses while maintaining virtually identical chromatographic behavior . The consistent chemical properties between Cotinine-d4 and non-deuterated cotinine ensure that both compounds behave similarly during sample preparation and chromatographic separation, which is essential for accurate quantification using internal standardization techniques.

Analytical Applications

Use as Internal Standard

Cotinine-d4 serves as a crucial internal standard in quantitative bioanalytical methods, particularly those involving liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) . The use of stable isotope-labeled internal standards like Cotinine-d4 is essential for achieving accurate and reproducible results in complex biological matrices. Research has demonstrated that using Cotinine-d4 as an internal standard significantly improves method reproducibility by minimizing the influence of recovery variations and matrix effects in analytical procedures .

This compound compensates for variations in extraction efficiency, ionization suppression, and instrument response that may occur during analysis . When analyzing biological samples such as plasma, urine, or tissue homogenates, matrix components can interfere with the analysis, making the use of isotope-labeled internal standards particularly important for obtaining reliable quantitative results.

HILIC-MS/MS Methods

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) has emerged as a preferred analytical approach for the quantification of cotinine and its metabolites, with Cotinine-d4 serving as an internal standard . This technique provides excellent separation of cotinine and its metabolites, with good peak shape and repeatability of retention times (RSD ≤ 4.1%) .

Table 2: Mass Spectrometric Parameters for Cotinine-d4 Detection

ParameterValue
Ionization ModePositive Ion ESI
Ion Transition180→80
Cone Voltage20 V
Collision Energy20 eV
Related Analyte TransitionsCotinine: 177→80, Norcotinine: 163→80, trans-3'-hydroxycotinine: 193→80, Cotinine-N-oxide: 193→96

When employing Cotinine-d4 as an internal standard in these methods, calibration curves are constructed using peak area ratios between analytes and the internal standard, typically using 1/x weighted linear regression . This approach enables researchers to achieve high sensitivity and selectivity in their analyses, with lower limits of quantitation (LLOQ) of 1 ng/mL in plasma or brain homogenate (equivalent to 3 ng/g in brain tissue) .

Research Applications

Pharmacokinetic Research

Beyond nicotine metabolism studies, Cotinine-d4 has proven valuable in broader pharmacokinetic research . A validated liquid chromatography-tandem mass spectrometry method utilizing Cotinine-d4 as an internal standard has been developed for the simultaneous quantification of cotinine and its metabolites (norcotinine, trans-3'-hydroxycotinine, and cotinine-N-oxide) in rat plasma and brain tissue .

Table 3: Validation Parameters for Cotinine-d4 Based Analytical Methods

ParameterPerformance
Linearity1-100 ng/ml in rat plasma and brain homogenate
PrecisionWithin 15% relative standard deviation (RSD)
AccuracyWithin 15% relative error (RE)
Signal-to-Noise Ratio>10 at LLOQ for each analyte
Stability TestingAutosampler (25°C, 12h), bench-top (25°C, 8h), freeze-thaw (3 cycles, −20°C, 72h)

This analytical approach facilitates research into the distributions and activities of cotinine and its metabolites, including potential therapeutic applications in conditions such as Alzheimer's disease (AD) . The high sensitivity and specificity of methods employing Cotinine-d4 allow researchers to accurately quantify even small amounts of cotinine and its metabolites in complex biological matrices, enabling more detailed pharmacokinetic studies.

ParameterRecommendation
Storage Temperature-20°C
Shipping TemperatureRoom Temperature
FormatNeat
Stability ConsiderationsEvaluate stability under various conditions when developing analytical methods

Researchers should be aware that certain restrictions may apply to the procurement and use of Cotinine-d4, as additional documentation such as permits may be required . The compound is also described as potentially having controlled status in some jurisdictions, which may necessitate documentation to meet relevant regulations and potentially result in additional handling fees and varied lead times .

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